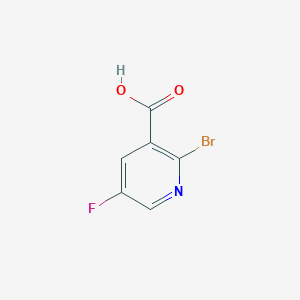

2-Bromo-5-fluoro-nicotinic acid

説明

Significance of Pyridine (B92270) Carboxylic Acids in Organic Synthesis and Medicinal Chemistry

Pyridine carboxylic acids, isomers of a pyridine ring with a single carboxylic acid substituent, are fundamental building blocks in the world of organic chemistry. nih.govwikipedia.org The three isomers—picolinic acid, nicotinic acid (niacin), and isonicotinic acid—serve as precursors for a vast array of pharmaceuticals, agrochemicals, and other valuable materials. nih.govgoogle.com Nicotinic acid, for instance, is a form of vitamin B3, essential for human health. google.com Isonicotinic acid is a key component in the synthesis of anti-tubercular drugs. google.com The nitrogen atom within the pyridine ring imparts unique electronic properties and the ability to act as a base or a nucleophile, influencing the reactivity and biological interactions of its derivatives. chemicalforums.comstackexchange.com This inherent reactivity makes pyridine carboxylic acids versatile scaffolds for creating complex molecular architectures.

Role of Halogen Substitution (Bromine and Fluorine) in Modulating Reactivity and Biological Activity of Nicotinic Acid Scaffolds

The introduction of halogen atoms, such as bromine and fluorine, onto the nicotinic acid framework dramatically alters its chemical and physical properties. This strategic modification, known as halogenation, is a powerful tool in medicinal chemistry to fine-tune the characteristics of a molecule.

Fluorine, with its high electronegativity and small atomic radius, can significantly impact a molecule's metabolic stability, binding affinity to biological targets, and membrane permeability. nih.govossila.com The substitution of hydrogen with fluorine can block sites of metabolism, leading to a longer duration of action for a drug. researchgate.net Bromine, a larger and more polarizable halogen, can also influence a molecule's biological activity and provides a reactive handle for further chemical transformations through cross-coupling reactions.

Overview of 2-Bromo-5-fluoro-nicotinic Acid as a Strategic Building Block

This compound is a prime example of a strategically designed building block that leverages the synergistic effects of both bromine and fluorine substitution. smolecule.com The bromine atom at the 2-position and the fluorine atom at the 5-position of the nicotinic acid core create a unique electronic and steric environment. This specific arrangement makes it a valuable intermediate in the synthesis of novel compounds with potential applications in pharmaceuticals and materials science. smolecule.comrsc.orgnih.gov The presence of three distinct functional groups—the carboxylic acid, the bromine atom, and the fluorine atom—offers multiple points for chemical modification, allowing for the construction of diverse and complex molecular structures.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₃BrFNO₂ |

| Molecular Weight | 219.996 g/mol chemsrc.com |

| Appearance | Solid cymitquimica.com |

| Boiling Point | 406.7 ± 45.0 °C at 760 mmHg chemsrc.com |

| Density | 1.9 ± 0.1 g/cm³ chemsrc.com |

Synthesis and Reactivity

The synthesis of this compound can be achieved through various synthetic routes. One common method involves the hydrolysis of the corresponding methyl ester, methyl 5-bromo-2-fluoronicotinate, using a base such as sodium hydroxide, followed by acidification. chemicalbook.com

Applications in Research

The unique structural features of this compound make it a valuable tool in several areas of chemical research:

Medicinal Chemistry: This compound serves as a key building block for the synthesis of complex molecules with potential therapeutic applications. For example, it has been utilized in the creation of novel enzyme inhibitors and receptor modulators. The strategic placement of the halogen atoms can enhance the binding affinity and pharmacokinetic properties of the final drug candidates. nih.gov

Organic Synthesis: The trifunctional nature of this compound allows for sequential and site-selective modifications, making it a versatile scaffold for the construction of intricate organic molecules. Its ability to participate in various coupling reactions opens up avenues for creating diverse chemical libraries for high-throughput screening.

Materials Science: Fluorinated and brominated aromatic compounds are of interest in the development of new materials with specific electronic and optical properties. The incorporation of this compound into polymers or other materials could lead to the development of novel functional materials. smolecule.com

Structure

3D Structure

特性

IUPAC Name |

2-bromo-5-fluoropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO2/c7-5-4(6(10)11)1-3(8)2-9-5/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTQQDQFYFNLILK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50697606 | |

| Record name | 2-Bromo-5-fluoropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38186-89-9 | |

| Record name | 2-Bromo-5-fluoro-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38186-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-fluoropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity of 2 Bromo 5 Fluoro Nicotinic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for modification, readily undergoing reactions typical of this functional group to form esters and amides. These transformations are fundamental in synthesizing more complex molecules and for analytical purposes.

Esterification of 2-bromo-5-fluoro-nicotinic acid is a common transformation to protect the carboxylic acid group or to modify the compound's solubility and reactivity. Standard methods, such as reaction with an alcohol in the presence of an acid catalyst, are effective. For example, the synthesis of ethyl 5-bromo-2-methyl-nicotinate has been achieved by reacting the corresponding acid with anhydrous ethanol and a phase transfer catalyst like benzyltriethylammonium chloride (BTEAC), with gradual heating to distill off the water formed and drive the reaction forward guidechem.com.

Table 1: Examples of Esterification Reactions

| Reactant | Reagents | Product | Notes |

|---|---|---|---|

| 5-Bromo-2-methyl-nicotinic acid | Anhydrous ethanol, concentrated H₂SO₄, BTEAC | 5-Bromo-2-methyl-nicotinic acid ethyl ester | Phase transfer catalysis can increase yield and shorten reaction time guidechem.com. |

The formation of an amide bond from this compound is a crucial reaction in medicinal chemistry for the synthesis of bioactive molecules. luxembourg-bio.comhepatochem.com This transformation typically involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine. researchgate.netresearchgate.net A wide variety of coupling reagents can be employed to facilitate this reaction, which is one of the most frequently used in pharmaceutical development. luxembourg-bio.comresearchgate.net

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of additives such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization. luxembourg-bio.comfishersci.co.uk Phosphonium and aminium/uronium reagents, such as HATU, are also highly effective for activating the carboxylic acid. fishersci.co.uk The general principle involves the formation of a highly reactive activated ester or other intermediate that readily reacts with an amine to form the stable amide bond. hepatochem.comresearchgate.net

Table 2: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples | Mechanism of Action |

|---|---|---|

| Carbodiimides | DCC, EDC | Forms a highly reactive O-acylisourea intermediate fishersci.co.uk. |

| Phosphonium Salts | BOP, PyBOP | Generates an activated phosphonium ester. |

For sensitive and accurate quantification in biological matrices using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), derivatization of the carboxylic acid moiety is often necessary. meliomics.comresearchgate.net This chemical modification aims to improve the analyte's chromatographic properties and enhance its ionization efficiency in the mass spectrometer. researchgate.netresearchgate.net

Reactions Involving the Bromine Substituent

The bromine atom at the 2-position of the pyridine (B92270) ring is a key handle for introducing molecular diversity through substitution and cross-coupling reactions.

The pyridine ring of this compound is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the ring nitrogen. In this compound, the bromine at the 2-position is activated for displacement by nucleophiles. The SNAr reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group (bromine), forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by the electron-withdrawing nature of the pyridine nitrogen and other substituents. libretexts.org Subsequent elimination of the bromide ion restores the aromaticity of the ring.

The reactivity of halogens as leaving groups in SNAr reactions often follows the order F > Cl > Br > I, which is inverse to their leaving group ability in SN1/SN2 reactions. youtube.comrsc.org This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond. youtube.comnih.gov However, bromine is still a very effective leaving group in many SNAr reactions on activated pyridine rings. rsc.org

The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nbinno.com This reaction is a powerful method for forming carbon-carbon bonds by coupling the bromopyridine with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. tcichemicals.com

The Suzuki reaction allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 2-position of the pyridine ring. nih.gov The choice of palladium catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. researchgate.net This versatility makes this compound and its derivatives valuable intermediates for constructing complex molecular architectures found in pharmaceuticals and advanced materials. nbinno.com The reactivity difference between C-Br and C-F bonds can also be exploited for sequential, orthogonal coupling reactions, where the C-Br bond is typically reacted first under palladium catalysis, leaving the C-F bond intact for subsequent transformations. beilstein-journals.org

Table 3: Example of a Suzuki Cross-Coupling Reaction

| Substrate | Coupling Partner | Catalyst/Base | Product |

|---|

Reactions Involving the Fluorine Substituent

The carbon-fluorine bond is the strongest single bond to carbon in organic chemistry, with a bond dissociation energy that can reach up to 130 kcal/mol (approx. 544 kJ/mol) airo.co.in. This inherent strength contributes to the high thermal and chemical stability of fluorinated aromatic compounds, including fluoropyridines researchgate.net. The high electronegativity of fluorine (4.0 vs. 2.5 for carbon) creates a significant dipole moment in the C-F bond, rendering the attached carbon atom electron-deficient airo.co.in.

In an electron-deficient system like a pyridine ring, this effect is amplified. The fluorine atom at the 5-position, along with the ring nitrogen, withdraws electron density, making the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr). While the C-F bond itself is strong, the fluorine atom is an excellent leaving group in SNAr reactions when positioned on a sufficiently activated aromatic ring. In fact, fluoropyridines can be more reactive in SNAr reactions than their chloro- or bromo- counterparts. For example, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.

The fluorine substituent in this compound plays a crucial role in modulating the reactivity of the entire molecule. Its strong electron-withdrawing nature activates the pyridine ring towards certain transformations. In the context of transition metal-catalyzed reactions, fluorine substituents can significantly influence the energetics and regioselectivity of C-H or C-X (where X is a halogen) bond activation researchgate.net.

For instance, in metal-fluoroaryl complexes, ortho-fluorine substituents are known to make C-H activation more energetically favorable researchgate.net. While the 5-fluoro substituent in this specific nicotinic acid is not ortho to a C-H bond, its electronic influence is felt across the ring, affecting the reactivity at other positions. This electronic deficit enhances the electrophilicity of the carbon atoms in the ring, particularly those ortho and para to the nitrogen atom (positions 2, 4, and 6), facilitating reactions like nucleophilic substitution or oxidative addition in cross-coupling processes.

Pyridine Ring Functionalization and Derivatization

The bromine atom at the 2-position of this compound serves as a versatile handle for introducing a wide array of substituents through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for forming new carbon-carbon bonds by coupling an organohalide with an organoboron compound, such as an aryl or heteroaryl boronic acid organic-chemistry.orgwikipedia.orglibretexts.org.

This reaction typically uses a palladium catalyst, a base, and a suitable solvent system to couple the C-Br bond of the nicotinic acid derivative with the C-B bond of the boronic acid libretexts.org. The result is the formation of a 2-aryl- or 2-heteroaryl-5-fluoronicotinic acid derivative. The reaction is known for its high functional group tolerance, allowing for the coupling of complex molecular fragments nih.gov.

Table 2: Generalized Procedure for Suzuki-Miyaura Coupling

| Step | Reagents & Conditions | Purpose |

| 1. Reactant Setup | This compound (or its ester), Aryl/Heteroaryl boronic acid (1.1 eq.), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) | The key coupling partners and the catalyst. |

| 2. Solvent & Base | Solvent: 1,4-Dioxane/Water (4:1), Toluene, or DMF. Base: K₂CO₃, K₃PO₄, or Cs₂CO₃ (2 eq.) | The base is required to activate the boronic acid for transmetalation. |

| 3. Reaction | Heat the mixture (e.g., 90-100 °C) under an inert atmosphere (N₂ or Ar) for several hours (e.g., 12 h). | Drive the catalytic cycle to completion. |

| 4. Work-up | Cool the reaction, extract with an organic solvent, wash, dry, and purify (e.g., by column chromatography). | Isolate and purify the desired coupled product. |

The carboxylic acid functionality of this compound is a key starting point for the synthesis of various fused heterocyclic systems. A common transformation involves the conversion of the nicotinic acid into a 1,2,4-oxadiazole ring. This is a multi-step process that builds the new heterocyclic ring onto the existing pyridine core.

The synthesis generally begins with the activation of the carboxylic acid, for example, by converting it to an acyl chloride. This is followed by reaction with a suitable nucleophile to build the backbone of the new ring. For 1,2,4-oxadiazoles, the synthesis typically proceeds through the reaction of the activated acid with an amidoxime, or alternatively, through the conversion of the acid to a hydrazide, followed by condensation and cyclization nih.govnih.gov. A common pathway involves converting the carboxylic acid into a carbohydrazide, which is then reacted with an aldehyde to form a Schiff base, followed by oxidative cyclization to yield the 1,3,4-oxadiazole ring.

Table 3: Synthetic Pathway for 1,3,4-Oxadiazole Formation

| Step | Transformation | Typical Reagents | Intermediate Product |

| 1 | Esterification | Ethanol, cat. H₂SO₄, reflux | Nicotinic acid ethyl ester |

| 2 | Hydrazinolysis | Hydrazine hydrate (NH₂NH₂·H₂O), Ethanol, reflux | Nicotinic acid hydrazide |

| 3 | Condensation | Substituted aldehyde (R-CHO), cat. Acetic Acid | N'-acylhydrazone (Schiff base) |

| 4 | Oxidative Cyclization | e.g., Chloramine-T, I₂ | 2-(Pyridine-3-yl)-5-substituted-1,3,4-oxadiazole |

Advanced Spectroscopic and Analytical Characterization Techniques in the Study of 2 Bromo 5 Fluoro Nicotinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-Bromo-5-fluoro-nicotinic acid, a combination of 1H, 13C, and 19F NMR experiments is essential for a complete structural assignment and purity verification.

1H and 13C NMR for Structural Elucidation and Purity Assessment

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for characterizing the organic framework of this compound.

The ¹H NMR spectrum is anticipated to display signals corresponding to the two aromatic protons on the pyridine (B92270) ring and the acidic proton of the carboxylic acid group. The chemical shifts (δ) of the ring protons are influenced by the electron-withdrawing effects of the bromine, fluorine, and carboxylic acid substituents, as well as the nitrogen atom in the pyridine ring. The multiplicity of these signals, governed by spin-spin coupling, would provide crucial information about the relative positions of the protons. The acidic proton of the carboxylic acid would typically appear as a broad singlet at a downfield chemical shift, and its position can be concentration and solvent dependent.

The ¹³C NMR spectrum would reveal six distinct signals, corresponding to the six carbon atoms in the this compound molecule. The chemical shifts of the carbon atoms are highly sensitive to their electronic environment. The carbon atom of the carboxylic acid group is expected to resonate at a significantly downfield position. The carbon atoms directly bonded to the electronegative bromine and fluorine atoms would also exhibit characteristic chemical shifts. Furthermore, the coupling between the ¹³C nuclei and the directly attached ¹⁹F nucleus would result in splitting of the carbon signals, providing further confirmation of the fluorine substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H | H-4 | 7.8 - 8.2 | Doublet of doublets | J(H-F), J(H-H) |

| ¹H | H-6 | 8.3 - 8.7 | Doublet | J(H-F) |

| ¹H | COOH | 10.0 - 13.0 | Broad singlet | - |

| ¹³C | C-2 | 140 - 145 | Singlet | - |

| ¹³C | C-3 | 125 - 130 | Singlet | - |

| ¹³C | C-4 | 135 - 140 | Doublet | J(C-F) |

| ¹³C | C-5 | 155 - 160 (d) | Doublet | J(C-F) |

| ¹³C | C-6 | 145 - 150 | Doublet | J(C-F) |

| ¹³C | COOH | 165 - 170 | Singlet | - |

Note: The predicted values are estimates and can vary based on the solvent and experimental conditions.

19F NMR for Fluorine Environment Analysis

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique that provides specific information about the fluorine atom within the molecule. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it yields strong and sharp signals.

The ¹⁹F NMR spectrum of this compound is expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom. More importantly, the fluorine signal will be split by the neighboring protons on the pyridine ring, providing valuable information about the through-bond connectivity. The magnitude of the fluorine-proton coupling constants (J-couplings) can help to definitively establish the substitution pattern on the aromatic ring.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific frequencies corresponding to the different vibrations. For this compound, characteristic absorption bands are expected for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, C=C and C=N stretching vibrations of the pyridine ring, and C-Br and C-F stretching vibrations.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a scattering technique where a laser is used to irradiate a sample, and the scattered light is analyzed. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring breathing modes and the symmetric stretching vibrations of the substituents. The combination of FTIR and FT-Raman data provides a more complete picture of the vibrational properties of the molecule.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | FTIR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 3300 - 2500 (broad) | Weak | Strong (IR) |

| C-H stretch (Aromatic) | 3100 - 3000 | 3100 - 3000 | Medium |

| C=O stretch (Carboxylic acid) | 1710 - 1680 | 1710 - 1680 | Strong |

| C=C / C=N stretch (Pyridine ring) | 1600 - 1450 | 1600 - 1450 | Medium to Strong |

| C-F stretch | 1250 - 1000 | Weak | Strong (IR) |

| C-Br stretch | 700 - 500 | 700 - 500 | Medium |

Note: These are general ranges and the exact peak positions and intensities can be influenced by intermolecular interactions in the solid state.

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can be used to deduce its elemental composition and structure through the analysis of fragmentation patterns.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) with an intensity ratio of approximately 1:1. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental formula (C₆H₃BrFNO₂).

Fragmentation of the molecular ion in the mass spectrometer would lead to the formation of various daughter ions. The fragmentation pattern would be influenced by the relative stability of the resulting fragments. Common fragmentation pathways could involve the loss of the carboxylic acid group (as COOH or CO₂ and H), the bromine atom, or the fluorine atom. Analysis of these fragmentation patterns can provide further structural confirmation. Hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) could be employed to analyze the purity of the compound and to separate it from any potential impurities before mass analysis.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M]⁺ | 218.9, 220.9 | Molecular ion peak (doublet due to Br isotopes) |

| [M-COOH]⁺ | 173.9, 175.9 | Loss of the carboxylic acid group |

| [M-Br]⁺ | 140.0 | Loss of the bromine atom |

| [M-F]⁺ | 200.9, 202.9 | Loss of the fluorine atom |

Note: The relative intensities of the fragment ions will depend on the ionization method and energy.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Analysis and Quantification

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the separation, identification, and quantification of this compound in various matrices. The chromatographic separation is typically achieved using a reversed-phase column, where the separation is based on the differential partitioning of the analyte between the stationary phase and a polar mobile phase.

In a typical HPLC-MS analysis of this compound, a C18 column is employed with a gradient elution program. The mobile phase often consists of a mixture of an aqueous solution containing a small amount of acid (e.g., 0.1% formic acid) and an organic solvent such as acetonitrile or methanol. The acidic modifier helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for this type of molecule, as it is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺ or the deprotonated molecular ion [M-H]⁻, depending on the polarity of the ion source. For this compound, with a molecular weight of 220.00 g/mol , the expected mass-to-charge ratios (m/z) would be approximately 221.01 for the [M+H]⁺ ion and 218.99 for the [M-H]⁻ ion in the mass spectrum.

The high sensitivity and selectivity of the mass spectrometer allow for the detection and quantification of this compound at very low concentrations. By constructing a calibration curve from standards of known concentration, the amount of the compound in a sample can be accurately determined.

Table 1: Illustrative HPLC-MS Parameters for the Analysis of this compound

| Parameter | Value |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

| MS System | Agilent 6120 Quadrupole LC/MS or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Expected [M+H]⁺ (m/z) | 221.01 |

| Fragmentor Voltage | 70 V |

| Capillary Voltage | 3000 V |

| Drying Gas Flow | 12 L/min |

| Drying Gas Temperature | 350 °C |

| Nebulizer Pressure | 35 psi |

| Retention Time (RT) | ~ 3.5 min (Hypothetical) |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful extension of mass spectrometry that provides detailed structural information about a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the parent ion of interest, in this case, the protonated molecule of this compound ([M+H]⁺ at m/z 221.01), is selected in the first mass analyzer. This selected ion is then subjected to collision-induced dissociation (CID) in a collision cell, where it collides with an inert gas (e.g., argon or nitrogen), causing it to break apart into smaller fragment ions, also known as daughter or product ions. These fragment ions are then analyzed in a second mass analyzer.

The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to confirm its identity and elucidate its chemical bonds. For this compound, several fragmentation pathways can be predicted. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group as carbon dioxide (CO₂) or the loss of water (H₂O).

Given the structure of this compound, the following fragmentation pathways are plausible:

Loss of H₂O: The [M+H]⁺ ion could lose a molecule of water, resulting in a fragment ion at m/z 203.00.

Loss of CO₂: Decarboxylation of the parent ion would lead to a fragment at m/z 176.96.

Loss of Br: Cleavage of the carbon-bromine bond could result in the loss of a bromine radical, leading to a fragment ion.

By carefully analyzing the masses and relative abundances of the fragment ions, a detailed picture of the molecule's structure can be constructed.

Table 2: Predicted MS/MS Fragmentation Data for this compound ([M+H]⁺)

| Parent Ion (m/z) | Proposed Fragment Ion | Fragment Ion (m/z) | Neutral Loss |

| 221.01 | [M+H - H₂O]⁺ | 203.00 | H₂O (18.01) |

| 221.01 | [M+H - CO]⁺ | 193.01 | CO (28.00) |

| 221.01 | [M+H - CO₂]⁺ | 176.96 | CO₂ (44.00) |

| 221.01 | [M+H - HBr]⁺ | 140.01 | HBr (80.92) |

| 176.96 | [M+H - CO₂ - HF]⁺ | 156.95 | HF (20.01) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound.

While the crystal structure of this compound has not been reported in the Cambridge Structural Database, the structure of a closely related isomer, 5-bromo-2-fluoronicotinic acid monohydrate , has been determined. researchgate.net The study of this analog provides significant insight into the likely solid-state conformation and packing of this compound.

The detailed crystallographic data for this related compound provides a robust model for understanding the solid-state behavior of this compound.

Table 3: Crystallographic Data for the Analogous Compound, 5-Bromo-2-fluoronicotinic Acid Monohydrate researchgate.net

| Parameter | Value |

| Empirical Formula | C₆H₅BrFNO₃ |

| Formula Weight | 238.02 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 3.9894(4) |

| b (Å) | 13.6128(11) |

| c (Å) | 14.7495(12) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 801.00(12) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.974 |

| Temperature (K) | 150(2) |

Computational Chemistry and Theoretical Investigations of 2 Bromo 5 Fluoro Nicotinic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure of molecules. researchgate.netresearchgate.net Its balance of accuracy and computational cost makes it ideal for investigating molecules of medium to large size. DFT calculations for 2-bromo-5-fluoro-nicotinic acid are used to determine its optimal geometry, vibrational modes, and electronic characteristics. Methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly used in conjunction with basis sets such as 6-311++G(d,p) to provide reliable results for organic molecules. researchgate.net

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For this compound, a key structural feature is the orientation of the carboxylic acid (-COOH) group relative to the pyridine (B92270) ring.

Conformational analysis involves identifying the stable isomers (conformers) of a molecule and determining their relative energies. The rotation around the C-C single bond connecting the carboxylic group to the pyridine ring can lead to different conformers. Theoretical calculations can predict the most stable conformer by comparing their total energies. For substituted nicotinic acids, planar or near-planar structures are often the most stable. The presence of the bulky bromine atom and the electronegative fluorine atom can influence the planarity and the rotational barrier of the carboxylic acid group.

The optimized geometric parameters, such as bond lengths and bond angles, can be calculated with high accuracy. Below is a table representing typical bond lengths that would be determined for the most stable conformer of this compound through DFT calculations.

| Bond | Predicted Bond Length (Å) |

| C-Br | 1.88 - 1.92 |

| C-F | 1.33 - 1.36 |

| C=O (carbonyl) | 1.20 - 1.22 |

| C-O (hydroxyl) | 1.34 - 1.37 |

| O-H | 0.96 - 0.98 |

| C-N (ring) | 1.33 - 1.35 |

| C-C (ring) | 1.38 - 1.40 |

Note: These values are typical ranges derived from DFT studies on similar halogenated aromatic carboxylic acids. Actual calculated values would be specific to the chosen DFT functional and basis set.

Vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) and Raman spectra of the molecule. researchgate.net According to theory, a non-linear molecule with N atoms has 3N-6 normal modes of vibration. For this compound (C6H3BrFNO2, N=14), this results in 36 normal vibrational modes.

The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and the use of incomplete basis sets. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d)) to achieve better agreement with experimental data from FT-IR and FT-Raman spectroscopy. The analysis of these vibrational modes allows for the assignment of specific spectral bands to the stretching, bending, and torsional motions of the molecule's functional groups.

The table below presents the expected vibrational frequencies for key functional groups in this compound, based on DFT calculations and comparisons with similar molecules. researchgate.netnih.govrsisinternational.org

| Vibrational Mode | Calculated Frequency Range (cm⁻¹, scaled) | Expected Intensity |

| O-H stretch (Carboxylic acid) | 3400 - 3600 | Broad, Strong |

| C-H stretch (Aromatic ring) | 3050 - 3100 | Medium |

| C=O stretch (Carbonyl) | 1720 - 1750 | Very Strong |

| C=C/C=N stretch (Pyridine ring) | 1400 - 1600 | Strong to Medium |

| O-H in-plane bend | 1350 - 1450 | Medium |

| C-F stretch | 1200 - 1280 | Strong |

| C-O stretch (Carboxylic acid) | 1180 - 1250 | Strong |

| C-Br stretch | 600 - 680 | Medium |

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgyoutube.com

The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. researchgate.net The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it costs more energy to excite an electron from the HOMO to the LUMO. science.gov Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. nih.gov A small gap is also indicative of potential intramolecular charge transfer (ICT), where electronic charge is transferred from the donor part (HOMO region) to the acceptor part (LUMO region) of the molecule upon photoexcitation.

For this compound, the HOMO is expected to be localized primarily on the pyridine ring and the bromine atom, while the LUMO is likely centered on the pyridine ring and the electron-withdrawing carboxylic acid group. DFT calculations can provide precise energy values and visualizations of these orbitals.

| Parameter | Description | Significance |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Related to electron-donating ability |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Related to electron-accepting ability |

| ΔE = E(LUMO) - E(HOMO) | HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. researchgate.net The MEP is plotted onto the molecule's electron density surface, and different colors are used to represent varying potential values.

Red/Yellow: Regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack.

Blue: Regions of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

In this compound, the MEP map would show the most negative potential (red) around the electronegative oxygen atoms of the carboxyl group and the nitrogen atom of the pyridine ring. researchgate.net These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors. The most positive potential (blue) would be located around the acidic hydrogen atom of the carboxyl group, making it the primary site for nucleophilic attack or deprotonation. researchgate.net The MEP provides a comprehensive picture of how the molecule will interact with other charged or polar species. nih.gov

Quantum Chemical Characterization of Reactivity

Beyond the HOMO-LUMO gap, quantum chemical calculations can determine a range of global reactivity descriptors. These parameters are derived from the HOMO and LUMO energies within the framework of conceptual DFT and help quantify the chemical reactivity and stability of a molecule. mdpi.com

Key global reactivity descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Global Softness (S): The reciprocal of hardness (S = 1/2η), indicating the molecule's polarizability.

Chemical Potential (μ): The negative of electronegativity (μ = -χ). It represents the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment.

These descriptors provide a quantitative basis for comparing the reactivity of different molecules and understanding the influence of substituents. For this compound, the electron-withdrawing nature of the bromine, fluorine, and carboxylic acid groups is expected to result in a relatively high electronegativity and electrophilicity index.

| Descriptor | Formula | Interpretation |

| Electronegativity (χ) | χ ≈ -[E(HOMO) + E(LUMO)] / 2 | Power to attract electrons |

| Chemical Hardness (η) | η ≈ [E(LUMO) - E(HOMO)] / 2 | Resistance to charge transfer |

| Global Softness (S) | S = 1 / (2η) | Measure of molecular polarizability |

| Chemical Potential (μ) | μ ≈ [E(HOMO) + E(LUMO)] / 2 | Electron escaping tendency |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Global electrophilic nature |

These computational investigations provide a detailed, atomistic-level understanding of this compound, complementing experimental studies and guiding further research into its chemical behavior and potential applications.

Molecular Modeling and Dynamics Simulations for Derivative Interactions

Extensive searches of scientific literature and computational chemistry databases did not yield specific studies on the molecular modeling and dynamics simulations of this compound or its derivatives. While computational studies, including Density Functional Theory (DFT) calculations and molecular docking, have been conducted on related but distinct molecules such as 5-bromonicotinic acid and derivatives of 2-bromo-5-fluorobenzaldehyde, no direct research focusing on the molecular interactions and dynamic behavior of this compound derivatives through these methods is publicly available.

Therefore, a detailed analysis of the binding modes, interaction energies, and key molecular interactions for derivatives of this compound, as would be revealed by molecular modeling and dynamics simulations, cannot be provided at this time. The generation of data tables presenting quantitative findings from such research is also not possible due to the absence of relevant studies.

Applications of 2 Bromo 5 Fluoro Nicotinic Acid in Medicinal Chemistry and Drug Discovery

Role as a Precursor for Biologically Active Molecules

The chemical structure of 2-Bromo-5-fluoro-nicotinic acid makes it an ideal starting material for constructing a variety of biologically active molecules. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce diverse functional groups, while the carboxylic acid moiety provides a handle for amide bond formation or other modifications. This versatility allows medicinal chemists to systematically alter the structure to optimize pharmacological properties.

One of the most significant applications of pyridine-based building blocks is in the synthesis of oxadiazole-containing derivatives as potential anticancer agents. researchgate.netnih.gov The 1,3,4-oxadiazole ring is a key pharmacophore in medicinal chemistry and has been incorporated into numerous compounds exhibiting a wide range of biological activities, including potent anticancer effects. nih.gov The combination of a pyridine (B92270) ring with an oxadiazole moiety has been a successful strategy for creating novel heterocyclic compounds with antiproliferative properties. nih.govnih.gov

Research has shown that 2,5-disubstituted 1,3,4-oxadiazole derivatives, in particular, are a focus for developing new anticancer drugs. nih.gov These compounds often work by inhibiting various enzymes and growth factors essential for tumor cell survival and proliferation. researchgate.netnih.gov The structure of this compound provides the necessary pyridine core onto which the oxadiazole ring and other crucial aryl groups can be assembled.

Numerous studies have evaluated the in vitro anticancer activity of such pyridine-oxadiazole hybrids against various human cancer cell lines. The cytotoxic effects are typically quantified by IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Cancer Cell Line | IC50 (µM) | Source |

| Compound 1 | SGC-7901 (Gastric) | 1.61 ± 0.06 | mdpi.com |

| Compound 2 | SGC-7901 (Gastric) | 2.56 ± 0.11 | mdpi.com |

| Compound 7b | MCF-7 (Breast) | 0.31 | nih.gov |

| Compound 16 | HCT-116 (Colon) | 0.28 | mdpi.com |

| Compound 28 | A549 (Lung) | 4.13 | nih.gov |

| Compound 33 | MCF-7 (Breast) | 0.34 ± 0.025 | mdpi.com |

| Compound 61 | HepG2 (Liver) | 0.7 | nih.gov |

Structure-Activity Relationship (SAR) Studies of Derivatives and Analogues

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, providing insights into how specific structural features of a molecule contribute to its biological activity. drugdesign.org By synthesizing and testing a series of related analogues, chemists can identify the key molecular interactions responsible for the therapeutic effect and optimize the lead compound for improved potency and selectivity. drugdesign.org For derivatives originating from precursors like this compound, SAR studies focus on understanding the impact of modifications at various positions of the molecule.

In the context of oxadiazole-containing pyridine derivatives, SAR studies have revealed several important trends:

Substituents on the Phenyl Ring: The nature and position of substituents on aryl rings attached to the oxadiazole moiety play a critical role in determining the antiproliferative effects. nih.gov For example, the presence of electron-withdrawing groups like nitro (NO2) or trifluoromethyl (CF3) can significantly influence the compound's potency against different cancer cell lines. nih.govnih.gov

Halogenation: The introduction of halogen atoms, such as fluorine, chlorine, or bromine, at different positions can modulate the activity. nih.gov For instance, in one series of compounds, a fluoro-substituted derivative showed better inhibitory activity than its bromo- or chloro-substituted counterparts. nih.gov The position of the halogen is also crucial; ortho-position substitutions on a benzene ring have been shown to be more favorable for activity in some series than meta or para substitutions. nih.gov

Linker and Core Structure: The core heterocyclic system and any linking atoms or chains are vital for maintaining the correct three-dimensional shape for interaction with the biological target. drugdesign.org Even small changes, such as extending a methylene linker to an ethylene chain, can lead to a reduction in activity. nih.gov SAR studies on coumarin derivatives have shown that O-substitution is essential for antifungal activity and that short aliphatic chains are favored. mdpi.com

These SAR findings guide the rational design of next-generation compounds, allowing researchers to fine-tune the molecular architecture to enhance anticancer activity and other desirable pharmacological properties.

Impact of Halogen Position on Biological Activity

The precise placement of halogen substituents on a drug candidate's molecular framework can significantly influence its efficacy, selectivity, and pharmacokinetic properties. The 2-bromo and 5-fluoro substitution pattern on the nicotinic acid core is a deliberate design element that leverages the distinct physicochemical properties of these two halogens to achieve desired biological outcomes.

Fluorine, being the most electronegative element, can alter the acidity of nearby functional groups, modulate lipophilicity, and form strong bonds with carbon, which can enhance metabolic stability. mdpi.comresearchgate.net The presence of a fluorine atom at the 5-position of the pyridine ring can influence the molecule's interaction with target proteins by participating in hydrogen bonding and other non-covalent interactions, potentially leading to increased binding affinity and potency. mdpi.com For instance, in the development of kinase inhibitors, the strategic placement of fluorine can lead to deeper penetration into the hydrophobic pockets of proteins. mdpi.com

Bromine, on the other hand, is larger and more polarizable than fluorine. Its introduction at the 2-position of the nicotinic acid ring serves multiple purposes. It can act as a key site for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of a diverse range of derivatives. From a biological standpoint, the bromine atom can form halogen bonds, which are specific non-covalent interactions with electron-donating atoms in a protein's active site, thereby enhancing binding affinity. nih.gov The combination of a 2-bromo and a 5-fluoro substituent creates a unique electronic and steric profile on the nicotinic acid scaffold. This specific arrangement is utilized in the synthesis of complex molecules, including modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), where this substituted pyridine core is a key structural feature.

The importance of the halogen position is evident in structure-activity relationship (SAR) studies of various therapeutic agents. For example, in a series of 2,5-dimethoxyphenylalkylamine analogs, the introduction of a bromine atom was found to significantly enhance potency. nih.govnih.gov While not directly involving this compound, these studies underscore the principle that the position and nature of halogen substituents are critical determinants of biological activity.

Table 1: Physicochemical Properties of Halogens Influencing Biological Activity

| Halogen | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Key Roles in Drug Design |

| Fluorine (F) | 1.47 | 3.98 | Metabolic stability, pKa modulation, H-bond acceptor, conformational control |

| Bromine (Br) | 1.85 | 2.96 | Halogen bonding, synthetic handle, increased lipophilicity |

This table presents generalized properties and roles. The specific impact of each halogen is highly dependent on its position within the molecule and the nature of the biological target.

Influence of Carboxylic Acid Derivatization on Pharmacological Profile

The carboxylic acid group of this compound is a versatile functional handle that can be readily converted into a variety of derivatives, such as amides and esters. This derivatization is a common strategy in drug discovery to fine-tune the pharmacological profile of a lead compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target engagement.

Amide Derivatives:

Converting the carboxylic acid to an amide can have several profound effects. Amides are generally more stable to metabolic degradation than esters. The amide bond can also introduce new hydrogen bonding donors and acceptors, which can lead to enhanced binding affinity with the target protein. Furthermore, the substituents on the amide nitrogen can be varied to modulate lipophilicity and cell permeability.

A notable application of this strategy is in the synthesis of CFTR modulators. For instance, this compound can be converted to a nicotinamide derivative as a key step in the synthesis of complex therapeutic agents. This transformation is crucial for building the final molecule with the desired three-dimensional structure and functional groups necessary for interacting with the CFTR protein.

Ester Derivatives:

Esterification of the carboxylic acid group is a widely used approach to create prodrugs. Prodrugs are inactive or less active molecules that are converted into the active parent drug in the body. This strategy is often employed to improve oral bioavailability, increase metabolic stability, or enhance the therapeutic index of a drug. For example, amino acid ester prodrugs have been shown to enhance the metabolic stability and systemic exposure of parent drug molecules. researchgate.net By masking the polar carboxylic acid group, esters can improve the molecule's ability to cross cell membranes. Once inside the cell or in the systemic circulation, the ester can be cleaved by esterase enzymes to release the active carboxylic acid.

Table 2: General Effects of Carboxylic Acid Derivatization on Pharmacological Properties

| Derivative | General Properties | Potential Pharmacological Impact |

| Amide | Increased metabolic stability, hydrogen bonding capability | Enhanced target binding, prolonged duration of action, altered solubility and permeability |

| Ester (Prodrug) | Increased lipophilicity, susceptibility to enzymatic cleavage | Improved oral absorption, enhanced cell penetration, controlled release of the active drug |

Future Research Directions and Challenges

Development of More Sustainable and Greener Synthetic Routes

The traditional synthesis of nicotinic acid and its derivatives often involves harsh conditions, toxic reagents, and the generation of significant waste, such as NOx by-products and high volumes of CO2. frontiersin.orgnih.gov A paramount direction for future research is the development of more sustainable and environmentally benign synthetic pathways for 2-bromo-5-fluoro-nicotinic acid.

Green chemistry principles are increasingly being applied to the synthesis of pyridine (B92270) derivatives. researchgate.netnih.gov This includes the exploration of:

Multicomponent Reactions: One-pot reactions that combine multiple starting materials to form complex products in a single step, reducing solvent usage and purification steps. researchgate.netnih.gov

Green Catalysts: The use of non-toxic and recyclable catalysts, such as iron-based catalysts, to drive reactions efficiently. rsc.org

Alternative Energy Sources: Microwave-assisted and ultrasound-assisted syntheses can often lead to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. nih.govtandfonline.com

Enzymatic Synthesis: Biocatalytic methods, particularly using nitrilases, have shown great promise for the synthesis of nicotinic acid from cyanopyridine precursors with high selectivity and yield under mild conditions. frontiersin.orgnih.gov Adapting these enzymatic approaches for the synthesis of this compound could represent a significant leap in sustainability. frontiersin.orgnih.gov

Exploration of Novel Catalytic Systems for Functionalization

The functionalization of the pyridine ring in this compound is crucial for creating a diverse library of derivatives with unique properties. While the bromine atom provides a handle for cross-coupling reactions, direct C-H functionalization is an atom-economical and highly sought-after strategy. nih.govbeilstein-journals.org However, the electron-deficient nature of the pyridine ring makes it challenging to functionalize. beilstein-journals.org

Future research will likely focus on:

Transition Metal Catalysis: Expanding the toolkit of transition metal catalysts beyond palladium, to include nickel, iridium, and rhodium, can open up new avenues for regioselective C-H functionalization at various positions on the pyridine ring. beilstein-journals.orgnih.gov For instance, iridium-catalyzed C3-borylation has been shown to be an effective strategy for introducing functional groups at the meta position. nih.gov

Photoredox Catalysis: Visible-light-induced catalysis offers a mild and efficient way to generate radical intermediates for the functionalization of halopyridines, enabling the construction of complex fused-ring systems. dicp.ac.cn

Phosphine-Mediated Halogenation: The development of designer phosphine (B1218219) reagents that can be installed at specific positions on the pyridine ring and subsequently displaced by halides offers a novel strategy for selective halogenation. nih.gov

Advanced Computational Prediction of Reactivity and Biological Activity

The integration of computational chemistry is set to accelerate the discovery and development of novel derivatives of this compound. By predicting the properties of virtual compounds before their synthesis, researchers can prioritize the most promising candidates, saving time and resources.

Key areas of computational research include:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models can help in predicting the biological activity of new derivatives based on their structural features. nih.gov These models can identify key molecular descriptors that correlate with a desired therapeutic effect. nih.gov

Pharmacokinetic and Drug-Likeness Prediction: Web-based tools like SwissADME can be used to compute various physicochemical and pharmacokinetic properties, helping to assess the "drug-likeness" of designed molecules early in the discovery process. nih.govclinmedkaz.org

Reactivity Prediction: Computational studies can provide insights into the reaction mechanisms of functionalization reactions, helping to understand and predict the regioselectivity of different catalytic systems. nih.gov This can guide the design of more efficient and selective synthetic routes.

Expansion of Medicinal Chemistry Applications to New Therapeutic Areas

Nicotinic acid and its derivatives have a long history of use in treating dyslipidemia. nih.govnih.gov However, the unique properties conferred by the bromo and fluoro substituents on this compound open the door to a much broader range of therapeutic applications.

Future medicinal chemistry research will likely explore its potential in:

Oncology: Pyridine and quinoline (B57606) scaffolds are present in many anticancer drugs. ossila.com Derivatives of this compound could be investigated as inhibitors of key cancer targets.

Neurodegenerative Diseases: Nicotinic receptors have been identified as a potential therapeutic target for Alzheimer's disease, and molecules that can modulate these receptors are of great interest. pharmacytimes.com

Inflammatory Diseases: Certain pyridine derivatives have shown anti-inflammatory activity, suggesting that novel anti-inflammatory agents could be developed from this scaffold. nih.gov

Infectious Diseases: The pyridine nucleus is a common feature in antimicrobial agents, and new derivatives could be screened for activity against a range of pathogens. ekb.eg

Positron Emission Tomography (PET) Imaging: The presence of the fluorine atom makes this compound and its derivatives excellent candidates for the development of novel PET tracers for diagnostic imaging in oncology and other diseases. ossila.cominnospk.comnih.gov

Strategies for Overcoming Synthetic and Purification Hurdles in Derivative Synthesis

The synthesis and purification of derivatives of this compound are not without their challenges. The electron-deficient nature of the pyridine ring can lead to low reactivity in certain reactions, and the separation of structurally similar products can be difficult. beilstein-journals.orgyoutube.com

Future strategies to address these hurdles include:

Directing Groups: The use of directing groups can help to control the regioselectivity of C-H functionalization reactions, leading to the desired product in higher yield. nih.gov

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, such as temperature and reaction time, leading to improved yields and selectivity. For unstable intermediates, flow chemistry can be particularly advantageous. nih.gov

Advanced Purification Techniques: The development of more efficient purification methods, such as specialized chromatography resins and techniques, will be crucial for obtaining high-purity derivatives for biological testing. thermofisher.com

Dearomatization-Rearomatization Strategies: Temporarily dearomatizing the pyridine ring can activate it for reactions that are otherwise difficult to achieve, providing a novel approach to functionalization. uni-muenster.de

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Bromo-5-fluoro-nicotinic acid, and how can regioselectivity be controlled?

- Methodological Answer : Synthesis typically involves halogenation of a nicotinic acid scaffold. For example, bromination at the 2-position of 5-fluoro-nicotinic acid can be achieved using brominating agents like PBr₃ or N-bromosuccinimide (NBS) under controlled conditions. Regioselectivity is influenced by directing groups (e.g., the carboxylic acid group at position 3) and reaction temperature. Characterization via H/C NMR and HPLC is critical to confirm purity and regiochemistry .

Q. How should this compound be stored to maintain stability, and what degradation products are observed under improper conditions?

- Methodological Answer : The compound should be stored in airtight, light-resistant containers at 0–6°C to prevent hydrolysis or oxidation. Prolonged exposure to air or moisture may lead to debromination or decarboxylation, detectable via HPLC-MS. Stability studies under accelerated conditions (e.g., 40°C/75% RH) can model degradation pathways .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : F NMR is critical for confirming fluorine substitution, while H NMR identifies bromine-induced deshielding in adjacent protons.

- HPLC : Reverse-phase HPLC with UV detection (e.g., 254 nm) assesses purity (>95% by area normalization).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M-H]⁻ ion at m/z 258.94) .

Advanced Research Questions

Q. How does this compound participate in cross-coupling reactions, and what catalytic systems optimize yield?

- Methodological Answer : The bromine atom serves as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. Pd(PPh₃)₄ with aryl boronic acids (e.g., phenylboronic acid) in THF/water (3:1) at 80°C achieves >80% yield. Fluorine’s electron-withdrawing effect enhances oxidative addition kinetics. Monitor reaction progress via TLC (silica, ethyl acetate/hexane) .

Q. What strategies mitigate competing side reactions (e.g., decarboxylation) during functionalization of this compound?

- Methodological Answer : Decarboxylation under thermal or basic conditions can be minimized by:

- Using mild bases (e.g., K₂CO₃ instead of NaOH).

- Lowering reaction temperatures (<60°C).

- Protecting the carboxylic acid as a methyl ester (e.g., via MeOH/H₂SO₄), followed by deprotection post-reaction .

Q. How does the electronic profile of this compound influence its reactivity in heterocyclic synthesis?

- Methodological Answer : The electron-withdrawing fluorine and bromine substituents activate the pyridine ring toward nucleophilic aromatic substitution. For instance, amination at the 6-position proceeds efficiently with NH₃/CuI in DMF at 120°C. DFT calculations (e.g., Gaussian 09) can model charge distribution to predict reactivity .

Key Research Challenges

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。